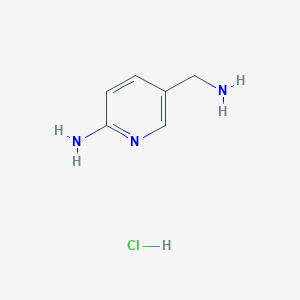
1-(5-Fluoro-2-isobutoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C₁₂H₁₇FO₂. It is a fluorinated building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and isobutyl bromide.
Reaction Conditions: The nitrophenol undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to form 5-fluoro-2-isobutoxyphenol.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Hydroxylation: Finally, the amine is converted to the desired ethanol derivative through a hydroxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-isobutoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isobutoxy group, which may result in different chemical reactivity and biological activity.
1-(5-Fluoro-2-ethoxyphenyl)ethanol: The ethoxy group in this compound provides different steric and electronic effects compared to the isobutoxy group.
1-(5-Fluoro-2-propoxyphenyl)ethanol: The propoxy group offers a different balance of hydrophobicity and steric hindrance compared to the isobutoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17FO2 |
|---|---|
Molekulargewicht |
212.26 g/mol |
IUPAC-Name |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3 |
InChI-Schlüssel |
JZEBNQPZZRYBIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
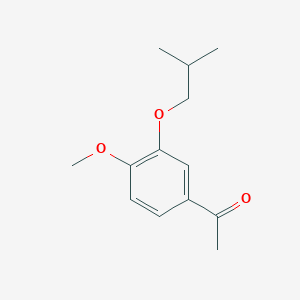
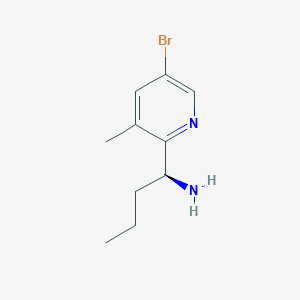
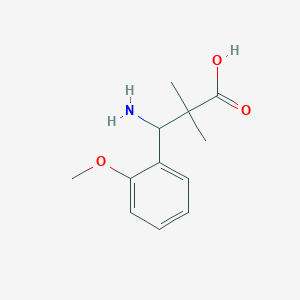

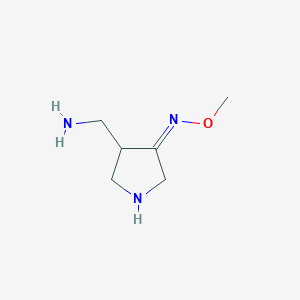
![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)


![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)
